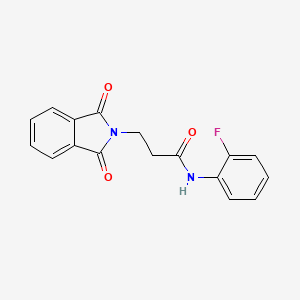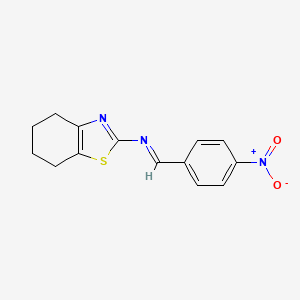![molecular formula C25H34N2 B11702336 2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11702336.png)
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the 11-(3-methylphenyl)undecyl side chain. Common reagents used in the synthesis include aromatic amines, aldehydes, and various catalysts. The reaction conditions may involve heating, refluxing, and purification steps such as recrystallization or chromatography.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth, cancer cell proliferation, or other biological effects. The specific molecular targets and pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole can be compared with other similar compounds, such as:
2-[11-(3-methyloxyphenyl)undecyl]-1H-benzimidazole: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and biological activity.
2-[11-(3-chlorophenyl)undecyl]-1H-benzimidazole:
2-[11-(3-nitrophenyl)undecyl]-1H-benzimidazole: The nitro group can introduce different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H34N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H34N2/c1-21-14-13-16-22(20-21)15-9-7-5-3-2-4-6-8-10-19-25-26-23-17-11-12-18-24(23)27-25/h11-14,16-18,20H,2-10,15,19H2,1H3,(H,26,27) |
InChI Key |
YIGDCQNHEOKJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methylene]-7-nitro-9H-fluoren-2-amine](/img/structure/B11702282.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11702294.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702300.png)



![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11702316.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)

![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
